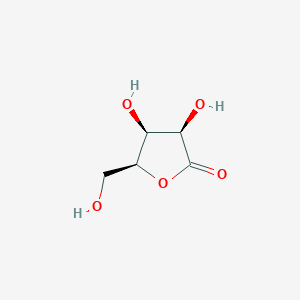

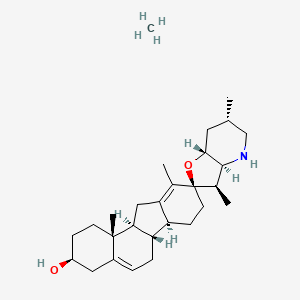

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as D-Fructose, is a monosaccharide sugar with the molecular formula C6H12O6. It is commonly found in fruits, vegetables, and honey, and is an important source of energy for the human body.

Scientific Research Applications

As a Chiral Building Block in Amino Acid Synthesis

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one has been used as a chiral building block in synthesizing new δ-sugar amino acids. An example includes the creation of (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, which is a dipeptide isoster of glycine-alanine. This synthesis demonstrates potential in the development of peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

In Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of specific molecules like cis-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one. This synthesis process is crucial in creating selective inactivators of monoamine B, employing innovative synthetic methods (Kim et al., 2018).

In Total Syntheses of Natural Products

It has played a critical role in the total syntheses of natural products like (+)-Altholactone and its stereocongeners, which have shown significant cytotoxicity against various tumor cell lines. These syntheses utilize L-arabinose as the redundant starting material and involve complex stereochemical inversion processes (Ueno et al., 1989).

In the Development of Novel Antioxidant Agents

This compound has been explored in the development of new antioxidant agents by combining molecular structures of vitamins C and E analogues. These novel compounds have shown promising radical scavenging activities and protective effects against oxidative stress-induced damage (Manfredini et al., 2000).

In Formal Total Synthesis of Bioactive Compounds

A formal total synthesis of bioactive compounds, such as (+)-Sch 642305, has been achieved using this molecule. This process involves a radical-mediated opening of a chiral epoxy alcohol intermediate, highlighting the compound's versatility in synthesizing complex molecular structures (Chakraborty et al., 2009).

In Synthesis of Furan-Annulated Coumarins

The compound has been used in synthesizing novel 3,4-dihydrofuran-annulated coumarins, employing methods like Claisen rearrangement and oxidative cyclization. This illustrates its role in creating structurally unique molecules with potential applications in pharmaceuticals and materials science (Jayaprakash & Chakravarthula, 2015).

In Studying ER Stress Protecting Compounds

The compound has been identified in studies focused on finding endoplasmic reticulum (ER) stress protecting compounds, highlighting its relevance in cellular stress response research (Choi et al., 2009).

In Synthesis of Oxidovanadium(V) Complexes

It has been involved in the synthesis and structural characterization of new oxidovanadium(V) complexes. These studies contribute to the understanding of metal-organic frameworks and their potential applications in catalysis and materials science (Back et al., 2012).

properties

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-PZGQECOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)